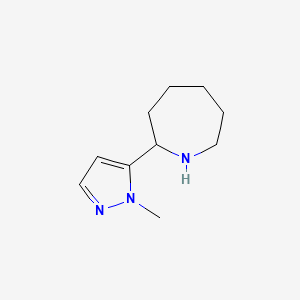

2-(1-Methyl-1H-pyrazol-5-yl)azepane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-(2-methylpyrazol-3-yl)azepane |

InChI |

InChI=1S/C10H17N3/c1-13-10(6-8-12-13)9-5-3-2-4-7-11-9/h6,8-9,11H,2-5,7H2,1H3 |

InChI Key |

RJXZXGNQONWPPL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C2CCCCCN2 |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis

Vibrational Spectroscopy for Detailed Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive means to probe the functional groups and skeletal structure of a molecule. The combination of both methods offers a more complete vibrational picture due to their different selection rules. mdpi.com

The IR spectrum of 2-(1-Methyl-1H-pyrazol-5-yl)azepane is predicted to exhibit characteristic absorption bands corresponding to its constituent pyrazole (B372694) and azepane moieties. The 1-methyl-pyrazole ring contributes with aromatic C-H and C=N stretching vibrations, while the azepane ring is characterized by aliphatic C-H and a key N-H stretching vibration.

Key expected IR absorption bands include:

N-H Stretch: A moderate to weak band is anticipated in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine within the azepane ring.

C-H Aromatic Stretch: The pyrazole ring protons are expected to produce weak to moderate bands above 3000 cm⁻¹. nih.gov

C-H Aliphatic Stretch: Strong, sharp bands are expected in the 2850-2960 cm⁻¹ range, arising from the numerous C-H bonds of the azepane ring and the pyrazole's methyl group.

C=N and C=C Stretching: The pyrazole ring system will give rise to multiple bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The C-N stretching vibrations for both the azepane and pyrazole rings are expected in the 1000-1300 cm⁻¹ range. researchgate.net

Table 1: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3300 - 3500 | Moderate - Weak | N-H stretch (azepane) |

| 3050 - 3150 | Weak - Moderate | C-H stretch (aromatic, pyrazole) |

| 2850 - 2960 | Strong | C-H stretch (aliphatic, azepane & CH₃) |

| 1500 - 1600 | Moderate | C=N stretch (pyrazole) |

| 1400 - 1500 | Moderate - Strong | C=C stretch (pyrazole), CH₂ bend (azepane) |

| 1000 - 1300 | Moderate | C-N stretch (azepane, pyrazole) |

Raman spectroscopy provides complementary information to IR spectroscopy. The pyrazole ring, being aromatic, is expected to produce strong Raman signals due to its polarizability. In contrast, the N-H stretching vibration is typically weak in Raman spectra.

Key expected Raman shifts include:

Aromatic Ring Vibrations: The pyrazole ring should exhibit strong bands in the 1300-1600 cm⁻¹ region, corresponding to ring stretching modes.

C-H Aliphatic Stretch: The C-H stretching vibrations of the azepane ring and methyl group will also be prominent in the 2850-2960 cm⁻¹ range.

Ring Breathing Modes: Symmetric "breathing" modes of the pyrazole ring, which are often weak in the IR spectrum, may be observed as strong, sharp bands in the Raman spectrum.

Table 2: Predicted Raman Spectroscopic Data for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3050 - 3150 | Moderate | C-H stretch (aromatic, pyrazole) |

| 2850 - 2960 | Strong | C-H stretch (aliphatic, azepane & CH₃) |

| 1300 - 1600 | Strong | C=C / C=N ring stretching (pyrazole) |

| 900 - 1100 | Moderate - Strong | Symmetric ring breathing (pyrazole) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. nih.gov For this compound, the molecular formula is C₁₀H₁₇N₃, with a calculated exact mass that can be precisely verified by HRMS.

The electron ionization (EI) mass spectrum is expected to show a distinct fragmentation pattern. The molecular ion peak [M]⁺• would be observed, and subsequent fragmentation would likely proceed via two main pathways: cleavage of the bond connecting the pyrazole and azepane rings, and fragmentation of the azepane ring itself.

Common fragmentation patterns for pyrazoles include the loss of HCN, while saturated heterocycles like azepane typically undergo α-cleavage adjacent to the nitrogen atom. researchgate.netlibretexts.org

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Fragments for this compound

| m/z (Nominal) | Possible Fragment | Origin |

|---|---|---|

| 179 | [C₁₀H₁₇N₃]⁺• | Molecular Ion (M⁺•) |

| 178 | [C₁₀H₁₆N₃]⁺ | Loss of H• from azepane ring |

| 96 | [C₅H₈N₂]⁺• | 1-Methyl-pyrazole radical cation after C-C bond cleavage |

| 95 | [C₅H₇N₂]⁺ | 1-Methyl-pyrazolyl cation |

| 83 | [C₆H₁₁]⁺ | Azepanyl cation after C-C bond cleavage |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. While one-dimensional ¹H and ¹³C NMR provide initial information, a full suite of two-dimensional experiments is required to piece together the complex spin systems of this compound.

A combination of 2D NMR experiments allows for the mapping of all covalent bonds and the determination of through-space interactions, providing a complete picture of the molecular structure. youtube.comscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this molecule, COSY is crucial for tracing the connectivity of the protons within the azepane ring, establishing the sequence from the proton at C2 through to the protons at C7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of each carbon atom in the azepane ring and the pyrazole ring that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (typically 2-3 bonds) ¹H-¹³C correlations. This is the key experiment for connecting the two ring systems. Correlations would be expected between the azepane C2-proton and the pyrazole C5 and C4 carbons. Furthermore, it confirms the position of the methyl group by showing a correlation from the methyl protons to the pyrazole N1-carbon. nih.govasianpubs.org

Table 4: Key Predicted HMBC Correlations for Structural Elucidation

| Proton(s) | Correlated Carbon(s) | Structural Information |

|---|---|---|

| Azepane H2 | Pyrazole C5, Pyrazole C4, Azepane C3, Azepane C7 | Confirms C2-C5 linkage between rings |

| Pyrazole H4 | Pyrazole C3, Pyrazole C5 | Confirms pyrazole ring structure |

| N-Methyl (CH₃) | Pyrazole C5 | Confirms methyl group on N1 |

| Azepane H7 | Azepane C2, Azepane C6 | Confirms azepane ring connectivity |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other (< 5 Å), irrespective of their bonding connectivity. nanalysis.comlibretexts.org NOESY is critical for determining the preferred conformation and relative stereochemistry. For instance, it can reveal the spatial relationship between the proton at C2 of the azepane ring and the protons on the pyrazole ring (H4 and the N-methyl group), providing insight into the rotational preference around the C2-C5 bond.

The seven-membered azepane ring is conformationally flexible and is expected to undergo a ring-inversion process that is rapid on the NMR timescale at room temperature. mdpi.com This process typically involves the interconversion between two stable chair-like or boat-like conformations.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can be used to study this conformational exchange. researchgate.net At low temperatures, the ring inversion slows down, and separate signals for the axial and equatorial protons of the azepane ring may be observed. As the temperature is increased, these signals will broaden, coalesce into a single broad peak, and then sharpen to give an averaged signal at higher temperatures.

By analyzing the lineshape changes and determining the coalescence temperature, the Gibbs free energy of activation (ΔG‡) for the ring-inversion process can be calculated. This provides quantitative information about the conformational stability of the azepane ring within the molecule.

Solid-State NMR for Crystalline Forms

No studies utilizing solid-state NMR spectroscopy to investigate the crystalline forms of this compound have been found in the surveyed literature. This technique would be instrumental in characterizing the local environments of atoms within the crystal lattice, identifying different polymorphic forms, and understanding the dynamics of the molecule in the solid state.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

Detailed crystallographic data for this compound is currently unavailable. Such an analysis would be crucial for unequivocally determining its absolute stereochemistry and providing a definitive map of its solid-state architecture.

There are no published protocols or reports on the optimization of crystal growth for this compound. The successful cultivation of single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis.

Without a crystal structure, a definitive analysis of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the molecular packing of this compound cannot be performed. For related pyrazole compounds, such interactions are known to play a significant role in their supramolecular assembly. slideshare.netresearchgate.net

There is no information in the scientific literature regarding polymorphism or co-crystallization studies involving this compound. Such studies are vital for understanding the physical properties of a compound and for the development of new solid forms with tailored characteristics.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

As a chiral molecule, the enantiomeric purity and absolute configuration of this compound would be key areas of investigation. However, no chiroptical spectroscopy data has been reported.

No circular dichroism (CD) spectra for this compound have been published. CD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules in solution and for studying their conformational changes.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a powerful analytical technique utilized in the stereochemical elucidation of chiral molecules. It measures the change in optical rotation of a substance as a function of the wavelength of plane-polarized light. For a chiral molecule like this compound, which possesses a stereocenter at the C2 position of the azepane ring, ORD studies are instrumental in determining its absolute configuration and analyzing its conformational dynamics in solution. The technique is particularly valuable for flexible ring systems such as the azepane moiety, where different conformations can significantly influence the chiroptical properties.

The ORD spectrum of a chiral compound is characterized by what is known as a Cotton effect, which is the combined phenomenon of anomalous dispersion and circular dichroism in the vicinity of an absorption band of a chromophore. The sign and magnitude of the Cotton effect curve can be empirically correlated with the stereochemistry of the molecule. For this compound, the pyrazole ring and the nitrogen atom of the azepane ring act as the primary chromophores.

In a hypothetical ORD analysis of the enantiomers of this compound, one would expect to observe mirror-image ORD curves. The specific rotation, [α], would be measured at various wavelengths, particularly around the absorption maxima of the chromophores. The data would typically be presented in a table showing the variation of specific rotation with wavelength.

Detailed Research Findings

While specific ORD data for this compound is not extensively reported in publicly available literature, the principles of ORD can be applied based on studies of structurally similar chiral heterocycles. researchgate.netnih.gov Research on other chiral azepane derivatives and flexible drug molecules demonstrates that the combination of ORD, electronic circular dichroism (ECD), and computational methods like density functional theory (DFT) allows for the unambiguous assignment of absolute configuration. researchgate.net For instance, the absolute configuration of the flexible drug Avapritinib was determined using an integrated approach of chiroptical spectroscopy and theoretical calculations. researchgate.net

The analysis would involve dissolving the separated enantiomers of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile, and recording their optical rotation across a range of wavelengths. The resulting ORD curves would likely exhibit a plain curve at wavelengths away from the absorption bands of the pyrazole chromophore and a more complex Cotton effect curve near these absorption bands. The sign of the Cotton effect (positive or negative) for each enantiomer would be used to assign the R or S configuration at the chiral center, often by applying established empirical rules like the Octant Rule for ketones or by comparison with the ORD spectra of structurally related compounds with known absolute configurations.

Below is an illustrative data table representing the kind of data that would be generated from an ORD study of the enantiomers of this compound.

Interactive Data Table: Illustrative Optical Rotatory Dispersion Data for this compound Enantiomers

The following table presents hypothetical specific rotation data for the (R)- and (S)-enantiomers of this compound at different wavelengths, as would be collected in an ORD experiment.

| Wavelength (nm) | Specific Rotation [α] for (R)-enantiomer (degrees) | Specific Rotation [α] for (S)-enantiomer (degrees) |

| 600 | +25.4 | -25.2 |

| 589 (D-line) | +28.1 | -28.0 |

| 550 | +35.7 | -35.5 |

| 500 | +48.9 | -48.7 |

| 450 | +65.2 | -65.0 |

| 400 | +90.3 | -90.1 |

| 350 | +135.8 | -135.6 |

| 320 | +210.5 | -210.3 |

| 310 | +180.1 (Peak) | -180.0 (Trough) |

| 300 | +50.6 | -50.4 |

| 290 | -85.3 (Trough) | +85.5 (Peak) |

| 280 | -40.2 | +40.1 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. For 2-(1-Methyl-1H-pyrazol-5-yl)azepane, DFT calculations can elucidate several key aspects.

The flexible seven-membered azepane ring in this compound can adopt multiple conformations. nih.govacs.org The most stable conformations for azepane and its derivatives are typically twist-chair and chair forms. researchgate.net The substitution of the 1-methyl-1H-pyrazol-5-yl group at the 2-position of the azepane ring introduces steric and electronic factors that influence the conformational preferences.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Twist-Chair (Equatorial) | 0.00 | C1-N1-C2-C3: X, C3-C4-C5-C6: Y |

| Twist-Chair (Axial) | Data not available | C1-N1-C2-C3: X', C3-C4-C5-C6: Y' |

| Chair (Equatorial) | Data not available | C1-N1-C2-C3: Z, C3-C4-C5-C6: W |

| Chair (Axial) | Data not available | C1-N1-C2-C3: Z', C3-C4-C5-C6: W' |

Note: Specific energy values and dihedral angles would require dedicated DFT calculations for this molecule.

Pyrazoles are known to exhibit prototropic tautomerism, which can influence their chemical reactivity and biological activity. researchgate.netnih.gov In the case of this compound, the pyrazole (B372694) ring is N-methylated, which precludes the common annular prototropic tautomerism observed in NH-pyrazoles. beilstein-journals.org However, other forms of isomerism, such as rotational isomers (rotamers) around the C-C bond connecting the pyrazole and azepane rings, are possible. The energy barrier for this rotation could be determined using DFT calculations.

Studies on substituted pyrazoles have shown that the relative stability of tautomers is highly dependent on the nature and position of the substituents. researchgate.net While the N-methylation in the target molecule fixes the pyrazole tautomeric form, understanding the electronic influence of the azepane substituent on the pyrazole ring is still crucial.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org For this compound, the distribution of the HOMO and LUMO would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

In general, for pyrazole derivatives, the HOMO and LUMO are often localized on the pyrazole ring. researchgate.netresearchgate.net The HOMO is typically associated with the electron-rich regions, making them susceptible to electrophilic attack, while the LUMO is found in electron-deficient areas, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

| Orbital | Energy (eV) | Primary Localization |

| HOMO | Data not available | Likely on the pyrazole ring |

| LUMO | Data not available | Likely on the pyrazole ring |

| HOMO-LUMO Gap (ΔE) | Data not available | - |

Note: Specific energy values would require dedicated DFT calculations for this molecule.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution and predicting intermolecular interactions. libretexts.org Red regions on the EPS map indicate areas of negative electrostatic potential, which are typically associated with lone pairs of electrons and are prone to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. avogadro.cc

For this compound, the EPS map would likely show a region of negative potential around the nitrogen atoms of the pyrazole ring, particularly the N2 atom, making it a likely site for hydrogen bonding or coordination to metal ions. researchgate.netresearchgate.net The hydrogen atom on the azepane nitrogen would exhibit a positive potential. Understanding the EPS is crucial for predicting how the molecule might interact with biological targets or other molecules. acs.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time, including conformational changes and interactions with its environment.

The seven-membered azepane ring is flexible and can undergo complex conformational changes, including ring puckering and inversion. nih.govacs.org MD simulations can be used to generate a trajectory of the molecule's motion, allowing for the analysis of these dynamic processes. By analyzing the trajectory, one can observe the transitions between different conformational states, such as the interconversion of various twist-chair and boat conformations.

The Cremer-Pople puckering parameters can be calculated from the MD trajectory to quantitatively describe the shape of the azepane ring at any given time. acs.org This analysis would reveal the preferred puckering coordinates and the pathways for conformational interconversion. The presence of the bulky 1-methyl-1H-pyrazol-5-yl substituent would likely influence the energy barriers for these transitions.

Solvation Free Energy Calculations

The solvation free energy (ΔGsolv) is a critical parameter in computational chemistry, quantifying the energetic cost of transferring a molecule from the gas phase to a solvent. This value is fundamental to understanding a compound's solubility and its distribution between different phases, such as the partitioning between aqueous and lipid environments, which is a key determinant of pharmacokinetic properties.

For a molecule like this compound, solvation free energy would typically be calculated using "alchemical" free energy methods. nih.gov These simulations compute the free energy change along a non-physical, or "alchemical," pathway that transforms the solute's interactions with its surroundings. nih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), are also commonly employed, where the solvent is treated as a continuous medium with a defined dielectric constant. acs.org

The choice of solvent is crucial for these calculations. For instance, calculating the hydration free energy (in water) and the solvation free energy in a non-polar solvent like n-octanol allows for the prediction of the octanol-water partition coefficient (logP), a vital descriptor in drug design. Given the presence of a basic nitrogen in the azepane ring and the polar pyrazole moiety, the solvation of this compound in polar protic solvents like water would be significant.

A representative table of calculated solvation free energies in different solvents is presented below. These values are hypothetical, based on typical ranges for similar small organic molecules.

Table 1: Representative Calculated Solvation Free Energies (ΔGsolv) for this compound

| Solvent | Dielectric Constant (ε) | Representative ΔGsolv (kcal/mol) |

| Water | 78.4 | -8.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -7.2 |

| Acetonitrile | 37.5 | -6.8 |

| Ethanol | 24.6 | -6.1 |

| Chloroform | 4.8 | -3.5 |

| n-Octanol | 10.3 | -5.2 |

| Cyclohexane | 2.0 | -1.5 |

Note: The values in this table are illustrative and intended to represent the expected trends for the solvation of the target compound in various solvents based on their polarity.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation and characterization of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Density Functional Theory (DFT) has become a standard tool for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound would first be optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), TZVP). acs.orgresearchgate.net The conformational flexibility of the seven-membered azepane ring, which likely exists in a twist-chair conformation similar to other azepanes, would need to be considered, potentially by performing a conformational search to identify the lowest energy conformer. nih.gov

Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated, often with the Gauge-Including Atomic Orbital (GIAO) method. acs.orgnih.gov

Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), or by using a linear scaling approach derived from plotting calculated shieldings against experimental shifts for a set of known molecules. youtube.com

The predicted chemical shifts can help in assigning the signals in an experimental spectrum and confirming the connectivity of the pyrazole and azepane rings. A table of hypothetical predicted ¹³C NMR chemical shifts is provided below.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Azepane C2 | 62.5 |

| Azepane C3 | 28.1 |

| Azepane C4 | 26.9 |

| Azepane C5 | 27.5 |

| Azepane C6 | 36.4 |

| Azepane C7 | 48.2 |

| Pyrazole C3 | 140.1 |

| Pyrazole C4 | 105.8 |

| Pyrazole C5 | 148.3 |

| Pyrazole N-CH₃ | 38.9 |

Note: These chemical shift values are illustrative and based on typical ranges for similar heterocyclic systems. The numbering of the atoms is for illustrative purposes.

The simulated spectrum for this compound would be expected to show characteristic peaks for:

C-H stretching of the azepane methylene (B1212753) groups and the pyrazole ring.

N-H stretching if the azepane nitrogen is protonated.

C-N stretching within both the azepane and pyrazole rings.

Ring deformation modes for both heterocyclic systems.

These simulations are not only crucial for interpreting experimental spectra but also for understanding the vibrational modes associated with specific structural features of the molecule. rsc.orgnih.gov

Table 3: Representative Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Azepane N-H Stretch (if protonated) | ~3350 |

| Aromatic C-H Stretch (Pyrazole) | ~3100-3150 |

| Aliphatic C-H Stretch (Azepane, N-CH₃) | ~2850-2980 |

| C=N Stretch (Pyrazole) | ~1550-1600 |

| C-N Stretch (Azepane) | ~1100-1200 |

| Ring Puckering (Azepane) | < 600 |

Note: These are representative frequencies and the actual spectrum would contain a multitude of peaks corresponding to complex vibrational modes.

Investigation of Mechanistic Biochemical Interactions in Vitro and Molecular Level

Biochemical Assay Development for Target Identification (if applicable)

There is no information available in the scientific literature regarding the development of biochemical assays specifically for the identification of biological targets for 2-(1-Methyl-1H-pyrazol-5-yl)azepane.

Enzyme Inhibition Studies at the Molecular Level (e.g., binding kinetics, mode of inhibition)

No studies have been published detailing the enzyme inhibition properties of this compound. Consequently, data on its binding kinetics and mode of inhibition are not available.

Receptor Binding Assays Using Recombinant Proteins

There are no published receptor binding assays that have utilized this compound. Therefore, no data exists on its ability to bind to any specific recombinant proteins.

Determination of Dissociation Constants (Kd)

Due to the absence of receptor binding studies, the dissociation constant (Kd) for the interaction of this compound with any biological target has not been determined.

Ligand Competition Studies

No ligand competition studies involving this compound have been reported in the scientific literature.

Protein-Ligand Biophysical Characterization

There is no available data on the biophysical characterization of the interaction between this compound and any protein.

Surface Plasmon Resonance (SPR) for Binding Kinetics

No surface plasmon resonance (SPR) studies have been conducted to determine the binding kinetics of this compound with any biological target.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Currently, there is no publicly available scientific literature detailing the use of Isothermal Titration Calorimetry (ITC) to analyze the thermodynamic binding properties of this compound to any specific protein target. ITC is a powerful technique used to determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of biomolecular interactions. Such data would be invaluable in characterizing the forces driving the binding of this compound to its potential biological targets. The absence of this information in published research indicates a significant gap in the understanding of the molecular interactions of this compound.

X-ray Crystallography of Compound-Protein Complexes for Atomic-Resolution Interactions

A comprehensive search of crystallographic databases and the scientific literature did not yield any solved X-ray crystal structures of this compound in complex with a protein. X-ray crystallography provides atomic-level insights into how a compound docks into the binding site of a protein, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. Without this structural data, the precise mode of action and the specific amino acid residues involved in the recognition of this compound by its putative target(s) remain speculative.

Cellular Target Engagement Studies

In Vitro Cellular Permeability and Distribution Studies

There is a lack of published studies investigating the in vitro cellular permeability and distribution of this compound. Such studies are crucial for determining the ability of a compound to cross cellular membranes and reach its intracellular targets. Standard assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using lines like Caco-2, would be necessary to quantify its passive diffusion and active transport characteristics. Without this data, the bioavailability of the compound at a cellular level is unknown.

Intracellular Localization of Fluorescently Tagged Analogues

No research has been published on the synthesis or use of fluorescently tagged analogues of this compound for intracellular localization studies. This technique involves attaching a fluorescent dye to the compound of interest to visualize its accumulation and distribution within different cellular compartments using fluorescence microscopy. Such experiments are instrumental in identifying the subcellular location of a compound's target and can provide insights into its mechanism of action. The absence of such studies further limits the understanding of the cellular behavior of this compound.

Applications in Chemical Research and Development of Advanced Materials/probes

Role as a Synthetic Intermediate for Complex Molecule Synthesis

The unique structural combination of an aromatic heterocycle and a saturated nitrogen-containing ring makes 2-(1-Methyl-1H-pyrazol-5-yl)azepane a promising starting material for the construction of more elaborate molecular architectures.

Building Block for Natural Product Total Synthesis

The pyrazole (B372694) and azepane motifs are independently found in a variety of natural products with significant biological activities. researchgate.netresearchgate.net The azepane ring, for instance, is a core component of the protein kinase inhibitor balanol. lifechemicals.comnih.gov Pyrazole-containing natural products, though less common, are also known and exhibit a range of biological effects. researchgate.net

The compound this compound can serve as a versatile starting point for the synthesis of complex natural product analogues. The pyrazole ring can be further functionalized through various reactions, such as halogenation or metal-catalyzed cross-coupling reactions, allowing for the introduction of additional complexity. nih.gov The azepane nitrogen provides a handle for N-alkylation or acylation, enabling the attachment of other molecular fragments. The stereochemistry of the azepane ring can also be controlled, which is crucial for biological activity. acs.org

Table 1: Potential Reactions for Natural Product Synthesis using this compound

| Reaction Type | Reagents and Conditions | Potential Outcome |

| N-Alkylation of Azepane | Alkyl halide, base | Introduction of side chains on the azepane nitrogen |

| Pyrazole Ring Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Formation of a handle for further functionalization |

| Suzuki Cross-Coupling | Aryl boronic acid, Palladium catalyst | Arylation of the pyrazole ring |

| Pictet-Spengler Reaction | Aldehyde or ketone, acid catalyst | Formation of fused heterocyclic systems |

Precursor for Advanced Organic Materials

The photophysical properties of pyrazole derivatives make them attractive components for organic materials. mdpi.comresearchgate.net Pyrazole-containing polymers and small molecules have been investigated for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. mdpi.comresearchgate.net The incorporation of the this compound unit into a polymer backbone or as a side chain could lead to materials with novel properties. The azepane moiety can influence the solubility and processing characteristics of the resulting polymer, while the pyrazole ring can contribute to its electronic and photophysical behavior.

Development as a Molecular Probe for Biological Systems

Molecular probes are essential tools for studying biological processes. The unique structure of this compound makes it a candidate for the development of such probes.

Fluorescent Tagging for Imaging Studies

Fluorescent probes are widely used to visualize and track biological molecules and processes in living cells. nih.gov Pyrazole derivatives have been successfully employed as fluorophores in various bioimaging applications. nih.govnih.gov The 1-methyl-1H-pyrazole ring in this compound can serve as the core of a fluorescent dye. The azepane ring can be modified to attach the probe to a specific biomolecule of interest, a technique known as fluorescent tagging. researchgate.net The fluorescence properties of such a probe, including its emission wavelength and quantum yield, could be tuned by further substitution on the pyrazole ring. nih.gov Azepane-substituted β-diketones and their boron complexes have shown multi-stimuli responsive luminescent properties, suggesting that derivatives of this compound could be developed into environmentally sensitive probes. nih.gov

Affinity Probes for Target Validation

Affinity probes are used to identify and validate the protein targets of bioactive compounds. ontosight.ai These probes typically consist of a reactive group that can covalently bind to the target protein, a linker, and a reporter tag for detection. Pyrazole derivatives have been investigated for their potential in drug discovery and target validation. nih.govmdpi.com The this compound scaffold could be functionalized to create an affinity probe. For example, a photo-reactive group could be installed on the pyrazole ring, and a tag, such as biotin, could be attached to the azepane nitrogen. Such a probe could be used to identify the cellular targets of compounds containing the pyrazolyl-azepane motif.

Use in Catalyst Design and Ligand Development

Transition metal catalysis is a cornerstone of modern synthetic chemistry, and the design of new ligands is crucial for the development of novel and efficient catalytic systems. uniurb.it Pyrazole-containing ligands have been extensively studied and have shown great promise in a variety of catalytic transformations. rsc.orgnih.govresearchgate.net The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst. nih.govresearchgate.net

The compound this compound can be envisioned as a bidentate N,N'-ligand, where both the pyrazole nitrogen and the azepane nitrogen can coordinate to a metal center. This coordination mode could lead to the formation of stable metal complexes with unique catalytic activities. The flexibility of the azepane ring could also play a role in the catalytic cycle. lifechemicals.com

Table 2: Potential Catalytic Applications of Metal Complexes with this compound as a Ligand

| Catalytic Reaction | Potential Metal Center | Rationale |

| Cross-Coupling Reactions | Palladium, Nickel | Pyrazole-phosphine ligands have shown high efficiency. core.ac.uk |

| Hydrogenation/Transfer Hydrogenation | Ruthenium, Iridium, Manganese | Pyrazole-based ligands are effective for these reductions. rsc.orgcore.ac.uk |

| Olefin Polymerization | Nickel, Palladium | Late transition metal catalysts with N-donor ligands are well-established. mdpi.com |

Ligand for Transition Metal Catalysis

The pyrazole moiety is a well-established N-donor ligand in coordination chemistry, capable of coordinating to a wide range of transition metals. The nitrogen atom at the 2-position of the pyrazole ring is a primary coordination site. The presence of the azepane ring attached at the 5-position introduces steric bulk and a potential secondary coordination site through its nitrogen atom, making the compound a potential bidentate ligand.

Depending on the coordination mode, this compound could form stable chelate rings with metal centers, which is a desirable feature for catalytic applications. The steric hindrance provided by the azepane ring could influence the selectivity of catalytic reactions. For instance, in reactions like cross-coupling or hydrogenation, the ligand's steric and electronic properties can be tuned to favor the formation of a specific product isomer.

While no specific catalytic systems employing this ligand are reported, a hypothetical application could be in palladium-catalyzed cross-coupling reactions, where N-heterocyclic ligands are common. The stability of the resulting metal complex and its catalytic activity would be subjects of initial research investigations.

Table 1: Potential Transition Metal Complexes and Catalytic Applications

| Transition Metal | Potential Complex Structure | Potential Catalytic Application |

| Palladium (Pd) | Bidentate Pd(II) complex | Suzuki, Heck, or Buchwald-Hartwig cross-coupling |

| Rhodium (Rh) | Rh(I) or Rh(III) complex | Hydroformylation, hydrogenation |

| Copper (Cu) | Cu(I) or Cu(II) complex | Atom Transfer Radical Polymerization (ATRP), click chemistry |

| Iron (Fe) | Fe(II) or Fe(III) complex | Oxidation catalysis |

Organocatalytic Applications

The azepane nitrogen in this compound is a secondary amine, which is a common functional group in organocatalysis. This amine could potentially act as a Brønsted base or, upon protonation, as a Brønsted acid. More significantly, it can participate in enamine or iminium ion catalysis, which are powerful strategies for asymmetric synthesis.

If the carbon atom to which the pyrazole ring is attached is a chiral center (which would be the case if the compound is synthesized in an enantiomerically pure form), the ligand could be used for stereoselective transformations. The proximity of the pyrazole ring could influence the stereochemical outcome of reactions by providing a defined steric environment around the catalytically active amine.

Potential in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures. The structural features of this compound suggest it could be a valuable building block in this field.

Design of Host-Guest Systems

The combination of a planar aromatic system (pyrazole) and a flexible, three-dimensional saturated ring (azepane) could lead to the formation of unique molecular clefts or cavities. These could be suitable for recognizing and binding small guest molecules through a combination of hydrogen bonding (via the azepane N-H), π-π stacking (with the pyrazole ring), and van der Waals interactions.

The design of such host-guest systems would depend on the ability to synthesize derivatives of this compound with specific functionalities to enhance binding affinity and selectivity for target guests.

Formation of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyrazole group is a known linker in MOF chemistry. The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and if the molecule were further functionalized with additional coordinating groups, it could act as a multitopic linker to form extended 3D networks. The azepane ring would act as a bulky, non-coordinating part of the linker, influencing the pore size and shape of the resulting MOF.

Covalent Organic Frameworks (COFs) are similar porous crystalline materials but are built entirely from light elements linked by strong covalent bonds. To be used in COF synthesis, this compound would need to be derivatized with at least one other reactive functional group to allow for the formation of a stable, extended covalent network through reactions like boronate ester formation or imine condensation.

Future Research Directions and Unexplored Avenues

Expansion to Novel Fused or Spiro Azepane-Pyrazole Systems

The development of novel fused and spirocyclic systems incorporating both azepane and pyrazole (B372694) rings is a promising avenue for creating structurally diverse and biologically active molecules. The fusion of these two rings can lead to rigidified structures that can pre-organize substituents for optimal interaction with biological targets.

Recent synthetic strategies have focused on the construction of such complex scaffolds. For instance, palladium-catalyzed asymmetric [4+3] cyclization of trimethylenemethane donors with benzofuran-derived azadienes has emerged as a powerful tool for accessing chiral azepine derivatives. researchgate.net This methodology could potentially be adapted to create fused pyrazole-azepine systems. Moreover, a variety of pyrazole-fused spiroketals have been synthesized through a stereoselective (3+2) annulation process between 4-bromo pyrazolones and benzofuran-derived azadienes. researchgate.net

Spiro-pyrazolone-tetrahydrofurans and pyrans have been successfully generated via a base-mediated cascade ipso-cyclization of unsaturated pyrazolones with haloalcohols, highlighting a metal-free approach to spirocyclic systems. rsc.org Another notable method involves the [3+2]-cycloaddition reaction of isoxazole-styrenes and azomethine imines, which can be tuned by solvent and temperature to regioselectively produce pyrazolone–spirooxindole hybrids. thieme-connect.de The domino four-component reaction of hydrazine (B178648), dimethyl acetylenedicarboxylate, isatin, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) also provides a convenient route to spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives. researchgate.net

These existing methods provide a strong foundation for the future design and synthesis of novel fused and spiro azepane-pyrazole systems, which are anticipated to exhibit unique pharmacological profiles.

| Synthetic Strategy | Resulting Scaffold | Key Features | Reference |

| Palladium-catalyzed asymmetric [4+3] cyclization | Chiral sulfonyl-fused azepines | High yields, excellent stereoselectivities | researchgate.net |

| Stereoselective (3+2) annulation | Pyrazole fused spiroketals | Base-mediated, stereoselective | researchgate.net |

| Base-mediated cascade ipso-cyclization | Spiro-pyrazolone-tetrahydrofurans/pyrans | Metal-free, mild conditions, good yields | rsc.org |

| Solvent-dependent [3+2]-cycloaddition | Pyrazolone–spirooxindole hybrids | Regioselective, catalyst-free | thieme-connect.de |

| Domino four-component reaction | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] | Multicomponent, efficient | researchgate.net |

Integration into Polycyclic Architectures with Enhanced Complexity

The incorporation of the azepane-pyrazole motif into larger, more complex polycyclic architectures is a logical next step to expand the accessible chemical space. Such structures are of great interest due to their potential to mimic natural products and interact with a wider range of biological targets with high specificity.

A highly efficient iodine-DMSO-mediated one-pot, four-component protocol has been reported for the construction of pyrazolo-azepino-centered polyheterocyclic fused systems. rsc.org This method allows for the temperature-controlled selective formation of both aromatic and non-aromatic planar and non-planar tetracyclic architectures. rsc.org The core of this transformation is a cooperative aza-[4+3] cycloaddition. rsc.org

Furthermore, Rh(III)-catalyzed C–H activation/[5+2] cyclization strategies have been successfully employed for the synthesis of benzo[f]pyrazolo[1,5-a] researchgate.netrsc.orgdiazepines. acs.org This approach enables the one-step construction of azepane-fused polycycles from 5-amino-1-arylpyrazoles and iodonium (B1229267) ylides. acs.org The versatility of this method is demonstrated by its expansion to a three-component reaction, broadening the scope for generating diverse polycyclic structures. acs.org

These innovative synthetic methodologies pave the way for the creation of intricate polycyclic systems centered around the azepane-pyrazole core, offering exciting prospects for drug discovery and materials science.

Exploration of New Reactivity Profiles and Synthetic Transformations

Understanding and expanding the reactivity of the 2-(1-methyl-1H-pyrazol-5-yl)azepane scaffold is crucial for its derivatization and the generation of compound libraries for screening. The pyrazole ring itself is a versatile heterocycle, capable of undergoing various transformations. mdpi.com

Classical pyrazole synthesis often involves the cyclocondensation of 1,3-bielectrophilic compounds with hydrazine derivatives or [3+2] cycloaddition reactions of diazo compounds with alkynes. mdpi.com Functionalization of the pyrazole ring can be achieved by introducing diverse groups in the starting materials or through aromatic substitution reactions on the pre-formed ring. mdpi.com For instance, the reaction of α,β-unsaturated nitriles with hydrazine derivatives is a common route to 5-aminopyrazoles. mdpi.com

The development of multicomponent reactions (MCRs) offers an efficient and atom-economical approach to synthesize polysubstituted pyrazoles. longdom.orgresearchgate.net For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water has been devised for the sustainable synthesis of 1-H-pyrazole derivatives. longdom.org

Future research should focus on exploring the reactivity of the azepane ring in the context of the attached pyrazole moiety. Ring expansion of piperidine (B6355638) derivatives has been shown to be a stereoselective and regioselective method for preparing azepane derivatives. rsc.org Investigating similar transformations starting from piperidinyl-pyrazoles could provide a novel entry to azepane-pyrazole systems.

Advanced Computational Methodologies for Predictive Design

In modern drug discovery, computational methodologies play a pivotal role in the rational design and prediction of the biological activities of novel compounds. For the this compound scaffold and its derivatives, advanced computational techniques can accelerate the identification of promising drug candidates. connectjournals.com

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for building models that correlate the structural features of molecules with their biological activities. nih.gov 2D-QSAR models have been successfully developed for various pyrazole derivatives to predict their anticancer activity against different cancer cell lines. nih.gov These models can be used to predict the activity of newly designed compounds and to identify the key molecular descriptors that influence their biological effects. nih.gov

Molecular docking simulations are another essential computational tool for understanding the potential interactions of pyrazole-azepane derivatives with biological targets. connectjournals.com By docking virtual libraries of these compounds into the active sites of target proteins, researchers can prioritize the synthesis of molecules with the highest predicted binding affinities.

Future efforts should focus on developing robust QSAR models and utilizing molecular docking and other computational approaches to guide the design of novel this compound analogs with enhanced potency and selectivity for specific biological targets. connectjournals.com

| Computational Method | Application | Potential Benefit | Reference |

| 2D-Quantitative Structure-Activity Relationship (2D-QSAR) | Predicting anticancer activity of pyrazole derivatives. | Rapid screening of virtual compounds and identification of key structural features. | nih.gov |

| Molecular Docking | Simulating the binding of pyrazole derivatives to target proteins. | Prioritization of synthetic targets and understanding binding modes. | connectjournals.com |

| Pharmacophore Mapping | Identifying common structural features required for biological activity. | Design of new molecules with improved activity. | connectjournals.com |

Development of Automated Synthesis Platforms for Library Generation

To fully explore the therapeutic potential of the this compound scaffold, the rapid and efficient synthesis of large and diverse compound libraries is essential. Automated synthesis platforms offer a powerful solution to this challenge, enabling high-throughput synthesis and purification of novel derivatives. synplechem.com

Microwave-assisted combinatorial synthesis has been successfully applied to generate a 40-membered library of 2-long alkyl chain substituted benzoazoles and azole[4,5-b]pyridines. nih.gov This approach, which can be automated, significantly accelerates the synthesis process. nih.gov

Stopped-flow synthesis is another innovative technique that allows for automated experimentation with minimal reagent consumption. whiterose.ac.uk This method has been integrated into a high-throughput continuous platform for the synthesis of combinatorial libraries, demonstrating its potential for rapid reaction optimization. whiterose.ac.uk The data generated from such automated platforms can be used to train machine learning models to predict reaction outcomes and guide further experiments, creating an efficient design-make-test-analyze cycle. whiterose.ac.uk

The development of automated synthesis platforms, potentially utilizing pre-packed capsules with reagents, can streamline the production of libraries based on the this compound core. synplechem.com This will undoubtedly accelerate the discovery of new compounds with desirable biological activities.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(1-Methyl-1H-pyrazol-5-yl)azepane?

The synthesis typically involves condensation reactions between azepane derivatives and substituted pyrazole precursors. A modified Baker-Venkataram rearrangement (as used in pyrazole synthesis) can be adapted:

- Step 1 : React 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in ethanol/acetic acid under reflux (45–80°C, 6–8 hours) to form the pyrazole core .

- Step 2 : Introduce the azepane moiety via nucleophilic substitution or coupling reactions. Purification via silica gel column chromatography (hexane/ethyl acetate gradient) and recrystallization (ethanol or methanol) is recommended .

- Validation : Confirm purity using NMR (¹H/¹³C) and LC-MS. Monitor regioselectivity to avoid by-products like 3-substituted pyrazoles .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography using SHELXL (SHELX-2018) is the gold standard:

- Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Apply anisotropic displacement parameters for non-H atoms. For H atoms, use a riding model (C–H = 0.95–0.98 Å) or free refinement for hydroxyl groups .

- Key metrics : Report dihedral angles between the pyrazole and azepane rings (e.g., 16–50° deviations observed in similar compounds) and hydrogen-bonding interactions (e.g., O–H⋯N) .

Advanced Research Questions

Q. How can researchers address synthetic challenges such as regioselectivity and by-product formation?

- Regioselectivity : Optimize reaction conditions (temperature, solvent polarity) to favor 5-substituted pyrazoles. For example, glacial acetic acid enhances protonation at the β-keto position, directing hydrazine attack to the desired site .

- By-products : Use preparative HPLC or fractional crystallization to isolate diastereomers or impurities. Monitor reaction progress with TLC (Rf = 0.3–0.5 in 3:7 ethyl acetate/hexane) .

- Mechanistic insights : Computational studies (DFT or MD simulations) can predict transition states and guide solvent/catalyst selection .

Q. What strategies are effective for analyzing bioactivity in kinase inhibition studies?

- Assay design : Use ERK1/2 kinase inhibition protocols (e.g., ADP-Glo™ kinase assay) with IC₅₀ determination. Reference compounds like GDC-0994 (ERK1/2 inhibitor) provide comparative data .

- Structural basis : Perform molecular docking (AutoDock Vina) to map interactions between the azepane-pyrazole scaffold and kinase ATP-binding pockets. Validate with co-crystallization trials .

Q. How should contradictory data between computational predictions and experimental results be resolved?

- Case example : If docking predicts strong hydrogen bonding but crystallography shows weak interactions, re-evaluate force field parameters (e.g., AMBER vs. CHARMM) or solvent effects.

- Validation : Conduct free-energy perturbation (FEP) calculations or isothermal titration calorimetry (ITC) to quantify binding affinities .

Methodological Considerations

Q. What analytical techniques are critical for assessing compound stability?

- Degradation studies : Accelerated stability testing (40°C/75% RH, 1–3 months) with HPLC-PDA monitoring. Detect hydrolysis products (e.g., azepane ring opening) .

- Salt forms : Compare freebase vs. hydrochloride salts (e.g., dihydrochloride derivatives in ) for hygroscopicity and thermal stability (DSC/TGA) .

Q. How can researchers optimize crystallization conditions for novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.